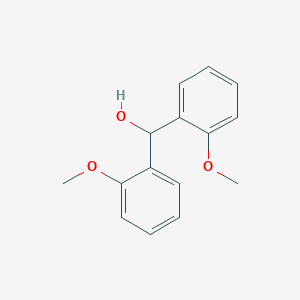

Bis(2-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

77464-21-2 |

|---|---|

Molecular Formula |

C15H16O3 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

bis(2-methoxyphenyl)methanol |

InChI |

InChI=1S/C15H16O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10,15-16H,1-2H3 |

InChI Key |

IBETYBCRVYRTLY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(C2=CC=CC=C2OC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bis 2 Methoxyphenyl Methanol and Its Precursors

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of bis(2-methoxyphenyl)methanol and related diarylmethanols is crucial for their application in various fields. Researchers have developed several strategies to control the reaction pathways and obtain the desired products with high purity.

Organometallic Reagent-Based Approaches (e.g., Grignard, Organolithium, Organozinc)

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, and they play a pivotal role in the synthesis of diarylmethanols. The Grignard reaction, for instance, is a classic method for this purpose. A notable example is the synthesis of bis(2-methoxy-l-naphthyl)methanol, where the Grignard reagent derived from 2-methoxy-3-bromonaphthalene was reacted with methyl formate. ualberta.ca This approach highlights the utility of Grignard reagents in constructing complex diaryl structures.

Organolithium and organozinc reagents also offer alternative pathways for the synthesis of such compounds. These reagents can be tailored to exhibit specific reactivity and selectivity, allowing for the synthesis of a wide range of diarylmethanols under controlled conditions. The choice of the organometallic reagent and reaction conditions is critical in directing the outcome of the synthesis, particularly when dealing with substrates containing multiple reactive sites.

Catalytic Reduction of Bis(2-methoxyphenyl)methanone and Related Ketones

The catalytic reduction of diaryl ketones, such as bis(2-methoxyphenyl)methanone, is a common and efficient method for the preparation of the corresponding diarylmethanols. This transformation can be achieved using various reducing agents and catalytic systems. For instance, the reduction of 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone (p-anisoin) has been a subject of study, demonstrating the conversion of a diketone derivative to a diol. nist.gov

Asymmetric hydrogenation is a particularly valuable technique in this context, as it allows for the enantioselective synthesis of chiral diarylmethanols. scribd.com This is typically achieved using chiral catalysts, often transition metal complexes with chiral ligands like DIPAMP (1,2-Bis((2-methoxyphenyl)(phenyl)phosphino)ethane). scribd.com The chiral environment created by these ligands directs the hydrogenation to one face of the ketone, resulting in the preferential formation of one enantiomer. scribd.com

A patent describes the hydrogenation reduction of bis(2-methoxyphenyl) ethyl phosphonate (B1237965) to bis(2-methoxyphenyl)phosphine (B161851) oxide using catalysts like Raney nickel and palladium on carbon in solvents such as methanol (B129727) or ethanol. google.com While this example pertains to a phosphine (B1218219) oxide, the described conditions of temperature and pressure for hydrogenation are relevant to the reduction of ketones.

Oxidative Coupling and Cross-Coupling Reactions Leading to the Diaryl System

Oxidative coupling reactions have emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds, providing a direct route to diaryl systems. wikipedia.org These reactions often proceed via the activation of C-H bonds and can be catalyzed by transition metals. frontiersin.org For instance, diastereoselective cross-dehydrogenative coupling reactions using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been reported for the synthesis of functionalized diarylmethanes. thieme-connect.com

Palladium-catalyzed cross-coupling reactions are also widely employed for the synthesis of diaryl systems. These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent. A study on the synthesis of triarylmethanes utilized a palladium catalyst to couple oxazoles with diarylmethyl carbonates or pivalates, demonstrating the versatility of this approach in forming complex aryl structures. acs.org Furthermore, palladium-catalyzed C–H/C–O coupling provides an effective route to heteroarene-containing triarylmethanes from non-halogenated starting materials. acs.org

Green Chemistry Principles in Synthesis Development

The integration of green chemistry principles into synthetic methodologies is a growing area of focus, aiming to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable starting materials, and catalytic processes that minimize waste.

Solvent-Free or Low-Environmental-Impact Solvent Systems

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Research has explored the use of water or solvent-free conditions for various organic transformations. For example, some reactions are carried out in aqueous media, which is an environmentally benign solvent. rsc.org The use of natural deep eutectic solvents (NADES) has also been investigated as a green alternative. A study on the synthesis of a bis-tetronic acid derivative utilized a NADES composed of L-proline and glycerol, which acted as both the solvent and catalyst. mdpi.com This approach, especially when combined with microwave irradiation, significantly reduced reaction times and improved yields. mdpi.com

Utilizing Sustainable Catalytic Systems (e.g., Heterogeneous Catalysis, Organocatalysis)

The development of sustainable catalytic systems is another cornerstone of green chemistry. upv.es Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.org Mesoporous silica (B1680970) functionalized with sulfonic acid has been demonstrated as a highly sustainable heterogeneous catalyst for Friedel–Crafts reactions, enabling the synthesis of various diaryl and triarylmethanes. acs.org This catalyst was successfully recycled and reused for multiple cycles without significant loss of activity. acs.org

Organocatalysis, the use of small organic molecules as catalysts, offers another sustainable alternative to metal-based catalysts. rsc.org For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the enantioselective oxidative coupling of enals and di(hetero)arylmethanes. rsc.org These reactions proceed under mild conditions and offer a metal-free approach to the synthesis of complex chiral molecules. rsc.org The development of such catalytic systems is crucial for advancing the field of sustainable organic synthesis. nih.gov

Data Tables

Table 1: Organometallic Reagent-Based Synthesis

| Reagent Type | Substrate Example | Product Example | Reference |

|---|

Table 2: Catalytic Reduction of Ketones

| Ketone | Catalyst | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| Prochiral Ketones | Chiral Metal-Ligand Complex (e.g., with DIPAMP) | H₂ | Chiral Diaryl Methanol | scribd.com |

Table 3: Oxidative and Cross-Coupling Reactions

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Cross-Dehydrogenative Coupling | DDQ (oxidant) | Diarylmethanes and amides | Functionalized diarylmethanes | thieme-connect.com |

Table 4: Green Chemistry Approaches

| Principle | Method | Catalyst/Solvent | Application | Reference |

|---|---|---|---|---|

| Green Solvents | Microwave-assisted synthesis | L-proline/glycerol (NADES) | Synthesis of bis-tetronic acid derivative | mdpi.com |

| Sustainable Catalysis | Heterogeneous Catalysis | Sulfonic acid-functionalized mesoporous silica | Friedel–Crafts reaction for diaryl/triarylmethanes | acs.org |

Atom-Economy and Step-Economy Considerations in Reaction Design

Atom economy and step economy are fundamental principles of green chemistry that aim to maximize the incorporation of starting materials into the final product and reduce the number of synthetic steps, respectively. jocpr.com These principles are crucial in designing efficient and sustainable syntheses of this compound.

Traditional multi-step syntheses often generate significant waste and require extensive purification at each stage. In contrast, modern approaches seek to combine multiple transformations into a single operation, a concept known as tandem or domino reactions. For instance, a highly step-economic approach to diarylmethanol esters involves a magnesium-mediated three-component reductive cross-coupling of aryl aldehydes, aryl bromides, and aryl 2-pyridyl esters. aiche.org This method avoids the use of sensitive and less accessible organometallic reagents, simplifying the operational procedure. aiche.org

Another strategy that enhances both atom and step economy is the use of transition-metal-catalyzed C-H functionalization. snnu.edu.cn This approach directly couples C-H bonds with other functionalities, bypassing the need for pre-functionalized starting materials and thus shortening the synthetic sequence. snnu.edu.cn Friedel-Crafts type reactions, which are inherently atom-economical as they ideally produce only water as a byproduct, have also been developed for the synthesis of diarylmethanes from arenes and benzyl (B1604629) alcohols. researchgate.netresearchgate.net

The table below illustrates the application of atom and step economy in the synthesis of diaryl-methanols and related compounds, providing a comparative overview of different methodologies.

| Reaction Type | Starting Materials | Key Features | Atom/Step Economy Advantage | Reference |

| Three-Component Reductive Cross-Coupling | Aryl aldehydes, aryl bromides, aryl 2-pyridyl esters | Magnesium-mediated, transition-metal-free | High step-economy by combining three components in one pot. | aiche.org |

| Transition-Metal-Catalyzed C-H Functionalization | Arenes, functionalizing agents | Direct C-H bond activation | Reduces the need for pre-functionalization, shortening the synthesis. | snnu.edu.cn |

| Friedel-Crafts Dehydrative Alkylation | Diarylmethanols, 2-naphthol (B1666908) derivatives | SnBr4-promoted, mild conditions | High atom economy with water as the only byproduct. | researchgate.net |

| Rh(I)-Catalyzed Arylation | Aromatic aldehydes, arylboronic acids | Rh(I) catalyst with i-Pr-DuPHOS ligand | Provides access to diarylmethanols with moderate enantioselectivity. | thieme-connect.com |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. nih.govbeilstein-journals.orgresearchgate.netrsc.orgmst.edu The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and purities. researchgate.net

The synthesis of Grignard reagents, which are key intermediates in the preparation of diarylmethanols like this compound, can be particularly hazardous in batch due to the pyrophoric nature of magnesium and the exothermic reaction profile. aiche.orgchemicalindustryjournal.co.uk Continuous flow systems mitigate these risks by handling small volumes of reactive intermediates at any given time. aiche.orgresearchgate.net Research has demonstrated the successful and scalable continuous synthesis of Grignard reagents from in-situ activated magnesium metal, achieving high conversions and yields. researchgate.netacs.org These continuously generated Grignard reagents can then be directly used in subsequent reactions in a "telescoped" process, further enhancing efficiency. researchgate.net

Furthermore, continuous flow systems have been developed for the enantioselective arylation of aldehydes to produce enantioenriched diarylmethanols. nih.govbeilstein-journals.org These systems often utilize solid-supported catalysts, which can be packed into a column and reused, simplifying purification and reducing waste. beilstein-journals.org The table below summarizes key findings in the application of flow chemistry to the synthesis of diarylmethanols and their precursors.

| Process | Key Features | Advantages | Representative Findings | Reference |

| Continuous Grignard Reagent Synthesis | In-situ magnesium activation, modular platform | Enhanced safety, scalability, high conversion rates. | Daily productivity of up to 1.5 kg of Grignard reagent demonstrated. | aiche.org |

| Scalable Flow Synthesis of Grignard Reagents | Use of Mg turnings, active mixing | Full conversion of halides, yields of 89-100% on a laboratory scale. | Successful 10-fold scale-up to a pilot reactor. | acs.org |

| Enantioselective Arylation of Aldehydes | Solid-supported chiral catalyst, use of triarylboroxins | Large-scale preparation of enantioenriched diarylmethanols, catalyst recyclability. | First single-pass, continuous flow enantioselective arylation of aldehydes developed. | beilstein-journals.org |

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral diarylmethanols is of significant interest due to the prevalence of this structural motif in biologically active molecules. beilstein-journals.org While this compound itself is achiral, the synthesis of its chiral analogues, where the two aryl groups are different, presents a significant synthetic challenge.

One major approach to chiral diarylmethanols is the asymmetric reduction of prochiral diaryl ketones. acs.orgacs.org Highly effective catalysts, such as those based on ruthenium complexes with chiral diamine ligands, can achieve high enantioselectivity in the hydrogenation of various benzophenone (B1666685) derivatives. acs.org

Another powerful strategy is the enantioselective addition of organometallic reagents to aldehydes. This includes the Rh(I)-catalyzed arylation of aromatic aldehydes with arylboronic acids, which can produce diarylmethanols with moderate enantiomeric excess. thieme-connect.com More advanced systems, such as the catalytic enantioselective addition of organolithium reagents to aldehydes in the presence of chiral ligands, have also been developed. researchgate.net Furthermore, chemoenzymatic methods, combining metal-catalyzed reactions with enzyme catalysis, have proven to be an effective tool for the enantioselective synthesis of chiral diarylmethanols. researchgate.net

Research has also been conducted on the stereospecific synthesis of chiral diamine derivatives, such as (S,S)- and (R,R)-1,2-Bis(2-methoxyphenyl)ethylenediamine, which can serve as valuable chiral ligands or building blocks in asymmetric synthesis. scholaris.ca The table below highlights selected research findings in the stereoselective synthesis of chiral diarylmethanols and related compounds.

| Methodology | Catalyst/Reagent | Substrate Scope | Key Findings | Reference |

| Asymmetric Hydrogenation | trans-RuCl₂(P(C₆H₄-4-CH₃)₃)₂(NH₂CH₂CH₂NH₂) / BINAP/chiral diamine Ru complex | Benzophenone derivatives, ortho-substituted benzophenones | High yields and consistently high enantiomeric excess. | acs.org |

| Rh(I)-Catalyzed Arylation | [RhCl(coe)₂]₂ / i-Pr-DuPHOS | Aromatic aldehydes, arylboronic acids | Up to 66% enantiomeric excess for diarylmethanols. | thieme-connect.com |

| Enantioselective Arylation | Organolithium reagents / chiral ligands | Aryl bromides, aldehydes | General method for preparing enantio-enriched secondary alcohols. | researchgate.net |

| Chemoenzymatic Enantioselective Synthesis | Resin-Immobilized Palladium Acetate (B1210297) and Alcohol Dehydrogenase | Diaryl- and aryl(heteroaryl)methanones | Combined use of substrate and protein engineering for improved stereoselectivity. | researchgate.net |

| Stereospecific Synthesis of Chiral Diamines | Not specified | Not specified | Preparation of (S,S)- and (R,R)-1,2-Bis(2-methoxyphenyl)ethylenediamine. | scholaris.ca |

Elucidation of Reactivity and Mechanistic Pathways of Bis 2 Methoxyphenyl Methanol

Acid-Catalyzed Transformations and Rearrangement Reactions

Under acidic conditions, bis(2-methoxyphenyl)methanol can undergo a variety of transformations, primarily initiated by the protonation of the hydroxyl group, leading to the formation of a carbocation.

The acid-catalyzed dehydration of this compound begins with the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group, water. The subsequent departure of a water molecule generates a diarylmethyl cation. The stability of this carbocation is enhanced by the electron-donating methoxy (B1213986) groups at the ortho positions of the phenyl rings. nih.gov This increased stability facilitates the formation of the carbocation intermediate, which is a key step in many subsequent reactions. nih.gov The formation of this carbocation is a reversible process. nih.govacs.org Stronger acids tend to favor the formation of the carbocation and subsequent elimination reactions over substitution. masterorganicchemistry.com

The general mechanism can be depicted as follows:

Protonation of the alcohol: The hydroxyl group of this compound is protonated by an acid (H⁺).

Formation of the carbocation: The protonated alcohol loses a molecule of water to form a stable bis(2-methoxyphenyl)methyl carbocation.

While this compound itself doesn't directly undergo a Nazarov cyclization, the carbocation intermediate generated from it can participate in intramolecular cyclization reactions, which share mechanistic similarities with Nazarov-type processes. The Nazarov cyclization is classically defined as the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgyoutube.com The key step is a 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.orgyoutube.com

In systems related to this compound, such as protonated 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one, a gas-phase Nazarov-type cyclization has been observed. nih.gov The methoxy group plays a significant role in facilitating this cyclization. nih.gov In a broader context, diarylmethanols can undergo intramolecular cyclizations to form various heterocyclic and polycyclic structures. rsc.orgnih.govbeilstein-journals.org For instance, the acid-catalyzed cyclization of O-protected ortho-acetal diarylmethanols is a known method for synthesizing anthracene (B1667546) derivatives. beilstein-journals.org The efficiency of such Friedel-Crafts type intramolecular cyclizations is often enhanced by the presence of electron-donating groups, like methoxy groups, on the aromatic rings. beilstein-journals.org

A plausible intramolecular cyclization pathway for a derivative of this compound could involve the electrophilic attack of the carbocationic center onto one of the methoxy-substituted phenyl rings, leading to the formation of a xanthene derivative. The synthesis of xanthenes can be achieved through the condensation of appropriate precursors, and their derivatives have various applications. goums.ac.iramazonaws.comareeo.ac.ir

The carbocation generated from this compound is a potent electrophile and can participate in electrophilic aromatic substitution reactions with other aromatic compounds. arabjchem.orgresearchgate.netunibo.it In these reactions, the diarylmethyl cation attacks an electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond. arabjchem.org

The general mechanism involves:

Generation of the electrophile: Formation of the bis(2-methoxyphenyl)methyl carbocation as described in section 3.1.1.

Electrophilic attack: The carbocation attacks an external aromatic nucleophile, forming a Wheland intermediate (a resonance-stabilized carbocation).

Deprotonation: A base removes a proton from the Wheland intermediate, restoring the aromaticity of the attacked ring and yielding the final product.

The presence of electron-donating groups on the nucleophilic aromatic ring enhances the reaction rate. researchgate.net This type of reaction, often referred to as a Friedel-Crafts alkylation, is a fundamental tool for forming C-C bonds in organic synthesis. arabjchem.org It has been shown that diarylmethanols can react with various nucleophiles, including arenes, under acidic conditions to afford the corresponding substitution products. arabjchem.org

Oxidation Reactions and Formation of Related Compounds

The oxidation of this compound can lead to the formation of the corresponding ketone or result in cleavage of the molecule, depending on the oxidizing agent and reaction conditions.

The selective oxidation of secondary alcohols, such as this compound, to ketones is a common transformation in organic synthesis. Various oxidizing agents can be employed for this purpose. For instance, chromium-based reagents like sodium dichromate (Na₂Cr₂O₇) in acetone (B3395972) have been used to oxidize similar diarylmethanols to their corresponding methanones. ualberta.ca

The reaction can be generally represented as: (2-MeOC₆H₄)₂CHOH + [O] → (2-MeOC₆H₄)₂C=O + H₂O

The choice of the oxidizing agent is crucial to prevent over-oxidation or side reactions. Metal complexes are often employed to achieve selective oxidation under milder conditions. acs.org

Table 1: Examples of Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Conditions |

| Sodium Dichromate (Na₂Cr₂O₇) | Acetone |

| Pyridinium Chlorochromate (PCC) | Dichloromethane |

| Manganese Dioxide (MnO₂) | Dichloromethane |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane, low temperature |

| Dess-Martin Periodinane | Dichloromethane |

This table provides general examples and conditions; specific conditions for the oxidation of this compound may vary.

Under more vigorous oxidative conditions, or with specific reagents, this compound can undergo oxidative cleavage. This process involves the breaking of carbon-carbon bonds, leading to smaller molecular fragments. The fragmentation pathways can be complex and are often studied using techniques like mass spectrometry. rsc.orgnih.gov

In the context of mass spectrometry, the fragmentation of protonated or deprotonated molecules can be induced by collision-induced dissociation (CID). rsc.orgmdpi.com For a molecule like this compound, fragmentation could be initiated by cleavage of the bond between the central carbon and one of the phenyl rings, or by fragmentation within the methoxy groups. The specific fragmentation pattern would provide valuable information for the structural elucidation of the molecule and its derivatives. rsc.org While detailed studies on the specific oxidative cleavage of this compound are not extensively documented in the provided search results, the general principles of alcohol and ether oxidation and fragmentation suggest that potential products could include 2-methoxybenzaldehyde (B41997) and 2-methoxyphenol, arising from the cleavage of the central C-C bonds. The study of fragmentation pathways is crucial for understanding the degradation of complex molecules under various conditions. rsc.orgnih.gov

Reduction Chemistry and Hydrogenation Processes

The reduction of this compound can be achieved through various methods, including catalytic hydrogenation and chemo- and stereoselective reductions, leading to the formation of different products depending on the reagents and conditions employed.

The catalytic hydrogenation of this compound to its corresponding methane (B114726) derivative, Bis(2-methoxyphenyl)methane, is a key transformation. This process typically involves the use of a metal catalyst and a hydrogen source to reduce the carbinol functional group.

Detailed studies on the catalytic hydrogenation of similar diarylcarbinols provide insights into the likely conditions for this transformation. For instance, the hydrogenation of benzophenones to benzhydrols has been selectively achieved using various catalysts. acs.org The complete reduction to the diarylmethane would require more forcing conditions.

A common method for the reduction of a related compound, bis(2'-methoxyphenyl)cyclohexane, involved using sodium in dry pyridine (B92270) at reflux for 6 hours, although this resulted in the recovery of unreacted starting material. cdnsciencepub.com More effective hydrogenation has been demonstrated using ruthenium oxide as a catalyst under high pressure (1500 psi) and elevated temperature (60°C) in ethanol, although this was applied to a bisphenol derivative. cdnsciencepub.com For the specific conversion of this compound to Bis(2-methoxyphenyl)methane, nickel-based catalysts, such as those derived from nickel(II) acetate (B1210297) with ligands like 1,2-bis(di(ortho-methoxyphenyl)phosphanyl)ethane (o-MeO-dppe), have been used for the hydrogenation of alkenes and could be adapted for this reduction. uu.nl The reaction conditions for such a hydrogenation are summarized in the table below.

Table 1: Reaction Conditions for Catalytic Hydrogenation of 1-octene (B94956) with Nickel-based Catalysts

| Catalyst System | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) |

|---|---|---|---|---|

| Ni(OAc)₂ / o-MeO-dppe | Methanol (B129727) | 50 | 50 | 1 |

| Ni(OAc)₂ / o-MeO-dppe | Ethanol | 50 | 50 | 1 |

| Ni(OAc)₂ / o-MeO-dppe | Acetone | 50 | 50 | 1 |

Data sourced from a study on 1-octene hydrogenation, which provides a model for potential conditions for this compound reduction. uu.nl

The synthesis of unsymmetrical diarylmethanes can also be achieved through cross-coupling reactions, offering an alternative route to the products of complete reduction. nih.gov

Chemo- and stereoselective reductions of carbonyl compounds are crucial for synthesizing chiral molecules. nih.govd-nb.info While specific studies on this compound are limited, general methodologies for the selective reduction of ketones and carbinols are well-established.

Zinc borohydride (B1222165) (Zn(BH₄)₂) is a versatile reducing agent known for its chemo-, regio-, and stereoselective reductions of various carbonyl compounds. scielo.org.mx It can be used in aprotic solvents like THF and is effective for the 1,2-reduction of α,β-unsaturated carbonyls to their corresponding allylic alcohols. scielo.org.mx The combination of Zn(BH₄)₂ with charcoal can enhance its reducing capabilities. scielo.org.mx

Another approach involves the use of silicon hydrides, such as 1-hydrosilatrane, which can reduce a variety of functional groups, although sometimes requiring harsh conditions. niu.edu More controlled reductions can be achieved with trichlorosilane (B8805176) activated by a chiral Lewis base, which can provide high enantiomeric excesses. niu.edu

Biocatalytic methods, often employing yeasts, offer a green and highly selective alternative for the reduction of carbonyl groups, leading to chiral keto-alcohols and diols with high enantiomeric and diastereomeric excess. d-nb.infonih.gov These methods are particularly useful in cascade reactions where multiple stereogenic centers are created. d-nb.infonih.gov

Table 2: Examples of Chemo- and Stereoselective Reduction Methods

| Reducing Agent/System | Substrate Type | Key Features |

|---|---|---|

| Zn(BH₄)₂ / Charcoal | Aldehydes, Ketones, α,β-Unsaturated Carbonyls | High yields, chemoselective for aldehydes over ketones, regioselective 1,2-reduction. scielo.org.mx |

| Trichlorosilane / Chiral Lewis Base | Imines | Good enantiomeric excesses and high yields. niu.edu |

| Yeasts (e.g., Rhodotorula rubra) | β-Hydroxy keto derivatives | High enantiomeric and diastereomeric excess for the formation of chiral diols. d-nb.infonih.gov |

Nucleophilic Additions and Substitutions at the Carbinol Carbon

The carbinol carbon of this compound is an electrophilic center that can undergo nucleophilic addition and substitution reactions. The reactivity at this position is influenced by the electronic and steric effects of the two ortho-methoxy substituted phenyl rings.

Nucleophilic substitution at a tertiary carbon center is a fundamental reaction in organic synthesis. nih.gov In the context of diarylcarbinols, these reactions can be promoted by Lewis acids. For instance, the reaction of π-nucleophiles like arenes with aldehydes in the presence of a Lewis acid such as AlBr₃ can lead to the formation of carbinols. rsc.org However, this can sometimes lead to the formation of triarylmethanes as a side product. rsc.org

The activation of the hydroxyl group is often necessary to facilitate nucleophilic substitution. ntu.ac.uk This can be achieved by converting the hydroxyl group into a better leaving group. The subsequent reaction with a nucleophile can proceed via an Sₙ1 or Sₙ2 mechanism, although Sₙ2 reactions at sterically hindered tertiary centers are challenging. nih.gov

The table below summarizes examples of nucleophilic substitution reactions at carbinol-like centers.

Table 3: Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Catalyst/Conditions | Product |

|---|---|---|---|

| Cyclopropyl Ketones | TMSBr, DMPSCl, TMSN₃ | Lewis Acid | Tertiary alkyl bromides, chlorides, and azides nih.gov |

| Pyridine-2-carboxaldehyde | N,N-dimethyl-3-(piperidin-1-yl)aniline | AlBr₃ | Carbinol rsc.org |

| Anisole (B1667542) | Pyridine-3-carboxaldehyde | AlBr₃ | Carbinol or Triarylmethane rsc.org |

Investigating the Role of Ortho-Methoxy Groups in Directing Reactivity and Selectivity

The ortho-methoxy groups in this compound play a crucial role in modulating its reactivity and selectivity. These groups exert both electronic and steric effects that influence the outcome of various reactions.

Electronically, the methoxy group is an activating group that donates electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic. stpeters.co.inmasterorganicchemistry.comlibretexts.org This effect can influence electrophilic aromatic substitution reactions on the phenyl rings. However, the methoxy group also has an inductive electron-withdrawing effect (-I effect), which can become significant depending on the reaction conditions and the nature of the reaction center. acs.org

Sterically, the presence of substituents at the ortho position can hinder the approach of reagents to the carbinol center and to the adjacent positions on the aromatic ring. This steric hindrance can affect the conformational preferences of the molecule, which in turn can influence its chiroptical properties and reactivity. researchgate.netmdpi.com For example, in diarylmethanols, the relative arrangement of the aromatic rings, dictated by the substitution pattern, is a key factor in determining the sign of the electronic circular dichroism (ECD) spectra. mdpi.com

In the context of catalysis, ortho-methoxy groups can act as hemi-labile ligands, coordinating to a metal center and influencing the activity and selectivity of the catalyst. uu.nl This has been observed in nickel-catalyzed hydrogenation reactions where ligands bearing ortho-methoxy groups showed enhanced enantioselectivity. uu.nl

The role of the ortho-methoxy group has also been investigated in other reaction types. For instance, in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one, the methoxy group acts as a catalyst for proton migrations. nih.gov In reactions involving iron complexes, the position of the methoxy group on a salicylidene moiety was found to influence the redox potential of the iron center. acs.org

Exploration of Bis 2 Methoxyphenyl Methanol Derivatives and Analogues

Functionalization at the Hydroxyl Group

The hydroxyl (-OH) group is a primary site for chemical reactions, allowing for the creation of esters and ethers. This functionalization can significantly alter the molecule's characteristics, such as its polarity and size.

Esterification and Etherification Reactions

Esterification involves converting the hydroxyl group into an ester. This is typically achieved by reacting bis(2-methoxyphenyl)methanol with acyl chlorides or carboxylic anhydrides. These reactions often yield the desired ester products efficiently under mild conditions. researchgate.net For example, using N,N-dimethylformamide dimethyl acetal (B89532) is a method to produce methyl esters. researchgate.net

Etherification, the formation of an ether, can be performed using methods like the Williamson ether synthesis, which involves reacting the alcohol with an alkyl halide in the presence of a strong base. beilstein-journals.org Another approach is the Mitsunobu-type etherification, which has been explored for molecules like (2-methoxyphenyl)methanol. nottingham.ac.uk These methods allow for the introduction of a wide variety of new chemical groups. google.comrsc.org

| Reaction Type | Common Reagents | Resulting Functional Group |

| Esterification | Acyl Halides, Carboxylic Anhydrides, Amide Acetals | Ester |

| Etherification | Alkyl Halides with a Base, Mitsunobu Reagents | Ether |

Silylation and Other Protecting Group Strategies

In multi-step syntheses, the hydroxyl group often needs to be "protected" to prevent it from reacting prematurely. Silyl (B83357) ethers are commonly used as protecting groups for alcohols due to their ease of formation and removal under mild conditions. fishersci.cathieme-connect.debeilstein-journals.org The reaction involves a silylating agent, such as a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl), and a base. fishersci.caharvard.edu

The stability of the silyl ether can be adjusted by changing the size of the groups attached to the silicon atom; bulkier groups generally lead to greater stability. thieme-connect.de A variety of silyl protecting groups exist, including trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldiphenylsilyl (TBDPS), each with different properties. beilstein-journals.org Deprotection is often accomplished using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu Other strategies for protecting hydroxyl groups are also available, depending on the specific needs of the synthetic route. researchgate.net

| Silyl Group Abbreviation | Full Name | Relative Stability |

| TMS | Trimethylsilyl | Least Stable |

| TES | Triethylsilyl | Intermediate |

| TBDMS (TBS) | tert-Butyldimethylsilyl | More Stable |

| TIPS | Triisopropylsilyl | Very Stable |

| TBDPS | tert-Butyldiphenylsilyl | Most Stable |

Modification of the Aromatic Rings

The two phenyl rings are ripe for modification through electrophilic and nucleophilic aromatic substitution reactions. These changes can significantly influence the electronic and steric properties of the molecule.

Halogenation and Nitration Studies

Halogenation introduces halogen atoms (e.g., chlorine, bromine) onto the aromatic rings. acs.org This is an electrophilic aromatic substitution reaction where the methoxy (B1213986) groups on the rings direct the incoming halogen to specific positions. msu.eduresearchgate.net

Nitration, the addition of a nitro group (-NO2), is another key electrophilic substitution. It is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO2+). libretexts.org The electron-donating methoxy groups direct the nitro group to the ortho and para positions relative to themselves. A process for the selective nitration of phenol (B47542) derivatives has been detailed, which involves an intermediate diphenyl oxalate (B1200264) derivative to control the position of nitration. google.com The resulting nitro compounds are valuable intermediates that can be further modified, for instance, by reduction to an amino group. msu.edulibretexts.org

Further Substitution via Aromatic Electrophilic or Nucleophilic Reactions

Beyond halogenation and nitration, the aromatic rings can undergo other electrophilic substitutions like Friedel-Crafts alkylation and acylation to add carbon-based chains. msu.edu The success of these reactions depends on the existing substituents.

Nucleophilic aromatic substitution (SNAr) becomes possible if the rings are "activated" by strongly electron-withdrawing groups, such as a nitro group. msu.edu This allows for the introduction of various nucleophiles, expanding the range of possible derivatives.

Synthesis and Characterization of Heteroatom-Containing Analogues

Creating analogues by replacing the methoxy groups or introducing heteroatoms (like sulfur, nitrogen, or phosphorus) into the rings can produce novel compounds with unique properties. google.com For instance, the synthesis of bis(2-methoxyphenyl)phosphine (B161851) oxide has been reported, starting from anisole (B1667542) and triethyl phosphate. google.com Similarly, sulfur-containing analogues can be prepared. bath.ac.uk Research has also explored the creation of complex heterocyclic structures fused with thiazole (B1198619) rings, starting from related bis(2-methoxyphenyl) building blocks. acgpubs.org The characterization of these new molecules requires analytical techniques like NMR spectroscopy and mass spectrometry to confirm their structures.

Phosphorus-Based Ligands Derived from Bis(2-methoxyphenyl) Moieties

The bis(2-methoxyphenyl)phosphine moiety is a key component in the design of highly effective phosphine (B1218219) ligands for various catalytic applications. These ligands are often synthesized from precursors like bis(2-methoxyphenyl)phosphine oxide. scholaris.ca The presence of the 2-methoxyphenyl groups influences the steric and electronic properties of the resulting phosphine ligands, which in turn impacts their catalytic activity and selectivity.

One notable application of these ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, a catalyst system comprising palladium acetate (B1210297) and tris(2-methoxyphenyl)phosphine (B1216234) has demonstrated high efficacy in the coupling of aryl bromides with arylboronic acids, leading to the synthesis of biaryls in excellent yields. researchgate.net This system is also effective for creating sterically hindered biaryls. researchgate.net The utility of such ligands extends to the telomerization of butadiene, where phosphine ligands like tris-(2-methoxyphenyl) phosphine, in conjunction with a palladium catalyst, have shown promise. google.com

The synthesis of these phosphorus-based ligands can be achieved through various methods. A common approach involves the reaction of a suitable organometallic reagent with a chlorophosphine. For example, methoxyphenyl-substituted bis(picolyl)phosphines have been synthesized from 2-(trimethylsilylmethyl)pyridine and the corresponding dichlorophosphine. rsc.org Another strategy involves the reduction of phosphine oxides. For example, bis(2-methoxyphenyl)phosphine oxide can be reduced to the corresponding phosphine. scholaris.ca

Furthermore, ferrocene-based bis(phosphonites) have been synthesized by reacting 1,1'-bis(dichlorophosphino)ferrocene (B8734863) with 2-methoxyphenol. bohrium.comresearchgate.net These ferrocenylbis(phosphonites) can be further derivatized, for instance, by reaction with elemental selenium to form the corresponding bisselenide. bohrium.comresearchgate.net The resulting complexes have been characterized by various spectroscopic methods and single-crystal X-ray analysis, revealing distorted tetrahedral geometry around the phosphorus atoms. researchgate.net

Table 1: Examples of Phosphorus-Based Ligands and their Applications

| Ligand/Catalyst System | Application | Key Findings | Reference |

| Pd(OAc)₂/(o-MeOPh)₃P | Suzuki-Miyaura coupling | High yields for a broad spectrum of aryl bromides and arylboronic acids, including sterically hindered biaryls. | researchgate.net |

| Tris-(2-methoxyphenyl) phosphine/Pd catalyst | Telomerization of 1,3-butadiene | Shows potential for this transformation. | google.com |

| Ferrocenylbis(phosphonites) with 2-methoxyphenyl groups | Precursors to other complexes | Can be converted to bisselenides. The phosphorus atoms exhibit distorted tetrahedral geometry. | bohrium.comresearchgate.net |

| Chiral β-aminophosphines from bis(2-methoxyphenyl)phosphine oxide | Enantioselective transformations | The phosphine oxide serves as a masked phosphine equivalent, facilitating purification. | scholaris.ca |

Sulfur- and Selenium-Containing Derivatives

The incorporation of sulfur and selenium into molecular frameworks derived from bis(2-methoxyphenyl) moieties has led to the development of compounds with interesting structural and electronic properties. The synthesis of these chalcogen-containing derivatives often involves the reaction of an appropriate precursor with a sulfur or selenium source.

For instance, diaroyl tellurides, including the 2-methoxybenzoyl derivative, have been synthesized and their structures compared with their sulfur and selenium isologues. nih.gov The synthesis of bis(2-methoxybenzoyl) sulfide (B99878) has been reported, and its structure has been analyzed. nih.gov While single crystals of the selenium analogue were not obtained, the study provides valuable comparative data on the structures of the oxygen, sulfur, and tellurium compounds. nih.gov

The synthesis of selenium-containing compounds can also be achieved through the reaction of a suitable precursor with elemental selenium. For example, ferrocenylbis(phosphonites) bearing bis(2-methoxyphenyl) groups have been reacted with elemental selenium to yield the corresponding bisselenide. bohrium.comresearchgate.net These reactions highlight a common strategy for introducing selenium into a molecule.

Furthermore, research into sulfur- and selenium-doped polycyclic aromatic hydrocarbons (PAHs) has demonstrated the potential for creating novel materials with tailored optoelectronic properties. cardiff.ac.uk Although not directly derived from this compound, this research illustrates the broader interest in synthesizing sulfur- and selenium-containing organic molecules. cardiff.ac.uk General methods for the synthesis of organosulfur and organoselenium compounds are continuously being explored, with a focus on developing mild and general approaches to access acyclic and cyclic compounds containing these heteroatoms. unifi.it

Table 2: Synthesis and Properties of Sulfur- and Selenium-Containing Derivatives

| Compound/Derivative Type | Synthetic Method | Key Findings | Reference |

| Bis(2-methoxybenzoyl) sulfide | Reaction of 2-methoxybenzoyl chloride with a sulfide source | The structure has been determined and compared to its oxygen and tellurium analogues. | nih.gov |

| Ferrocenylbis(phosphonite) bisselenide | Reaction of the corresponding ferrocenylbis(phosphonite) with elemental selenium | Synthesis and structural characterization were successful, showing a distorted tetrahedral geometry around the phosphorus atoms. | bohrium.comresearchgate.net |

| Sulfur- and Selenium-doped PAHs | Various synthetic strategies including electrophilic aromatic substitution | Demonstrates the ability to create materials with specific optoelectronic properties. | cardiff.ac.uk |

| General organosulfur and organoselenium compounds | Methodologies based on the reactivity of thiosilanes and selenosilanes | Research is ongoing to develop mild and general synthetic approaches. | unifi.it |

Nitrogen-Containing Scaffolds Incorporating Bis(2-methoxyphenyl) Units

The integration of nitrogen atoms into scaffolds containing bis(2-methoxyphenyl) units opens up possibilities for creating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Nitrogen-containing heterocycles are a cornerstone of many biologically active molecules. mdpi.comresearchgate.net

While direct examples of nitrogen-containing scaffolds derived from this compound are not prevalent in the provided search results, the synthesis of related structures provides insight into potential synthetic strategies. For example, the synthesis of 2,6-bis(2-methoxyphenyl)-4-phenylpyrylium tetrafluoroborate (B81430) involves the reaction of 2-methoxyacetophenone. tue.nl This pyrylium (B1242799) salt could potentially be converted to a pyridine (B92270) derivative through reaction with a nitrogen source like ammonia, thus incorporating a nitrogen atom into the ring.

The broader field of nitrogen-containing heterocyclic synthesis is vast and employs a multitude of methods. semanticscholar.orgresearchgate.net For instance, the synthesis of quinolines can be achieved from anilines, and various nitrogen-containing bisphosphonate derivatives have been developed. arabjchem.org The synthesis of organosilicon derivatives of nitrogen-containing heterocycles like pyrrole, imidazole, and pyrazole (B372694) is also an active area of research, aiming to modify the properties of these important structural motifs. ineosopen.org

The development of bis-heterocyclic compounds, which contain two heterocyclic rings, is another area of interest, with many of these compounds exhibiting significant biological activity. researchgate.net These synthetic approaches could be adapted to create novel nitrogen-containing scaffolds that incorporate the bis(2-methoxyphenyl) structural motif, potentially leading to new compounds with unique properties and applications.

Table 3: Synthetic Approaches to Nitrogen-Containing Heterocycles

| Heterocycle Type | Synthetic Precursors/Method | Potential Application | Reference |

| Pyridine derivatives | 2,6-bis(2-methoxyphenyl)-4-phenylpyrylium tetrafluoroborate (potential precursor) | Catalysis, materials science | tue.nl |

| Quinolines | Substituted N-(tert-butoxycarbonyl)anilines | Medicinal chemistry | researchgate.net |

| Nitrogen-containing bisphosphonates | Various azide (B81097) and phosphonate (B1237965) precursors | Medicinal chemistry | arabjchem.org |

| Organosilicon derivatives of N-heterocycles | Lithium derivatives of sydnones and chlorosilanes | Pharmaceuticals | ineosopen.org |

Advanced Spectroscopic and Structural Characterization Techniques for Bis 2 Methoxyphenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a molecule like Bis(2-methoxyphenyl)methanol, with its multiple aromatic and methoxy (B1213986) signals, advanced NMR techniques are essential to unambiguously assign all proton (¹H) and carbon (¹³C) resonances and to probe its dynamic properties.

While one-dimensional ¹H and ¹³C NMR spectra provide initial information, complex molecules often exhibit overlapping signals that require two-dimensional (2D) NMR experiments for complete assignment. rsc.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling network within each of the aromatic rings, helping to distinguish the signals of the neighboring aromatic protons (e.g., H-3, H-4, H-5, H-6). A COSY spectrum would also show a correlation between the carbinol proton (-CHOH) and the hydroxyl proton (-OH), provided the hydroxyl proton exchange is slow. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbon atoms of the aromatic rings and the methoxy groups by linking them to their known proton signals.

A hypothetical table of expected HMBC correlations for the key structural fragments of this compound is presented below.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signals (2-3 bonds) | Structural Information Confirmed |

| Carbinol Methine (-C HOH) | Aromatic C-1, Aromatic C-1', Aromatic C-2, Aromatic C-6 | Linkage of the central carbinol carbon to both phenyl rings. |

| Methoxy (-OCH ₃) | Aromatic C-2 | Position of the methoxy group on the phenyl ring. |

| Aromatic H-6 | Carbinol Carbon, Aromatic C-1, Aromatic C-2, Aromatic C-4 | Connectivity within the substituted aromatic ring system. |

The two methoxyphenyl rings in this compound are not fixed in space but can rotate around the single bonds connecting them to the central carbinol carbon. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide quantitative information about the energetics of these conformational changes. nih.gov

At low temperatures, the rotation around the C(carbinol)-C(aryl) bonds may be slow on the NMR timescale. This could result in the two methoxyphenyl rings becoming magnetically inequivalent, leading to a doubling of the expected NMR signals. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the separate signals for each conformer broaden and merge into a single, time-averaged signal. By analyzing the spectral changes as a function of temperature, the activation free energy (ΔG‡) for the rotational barrier can be calculated, providing insight into the steric hindrance imposed by the ortho-methoxy groups. nih.govresearchgate.net

While solution-state NMR provides information on molecules in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid, crystalline form. preprints.org It is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs of a compound can have distinct physical properties.

Solid-state NMR, often using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can distinguish between different polymorphic forms of this compound. acs.org Because the molecules in different crystal lattices experience slightly different local magnetic environments, they will produce distinct chemical shifts in the ssNMR spectrum. This allows for the identification and quantification of different polymorphs in a solid sample, which is often not possible with techniques that require dissolution. preprints.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides a static picture of the molecule's structure in the solid state, yielding accurate data on bond lengths, bond angles, and torsional angles. mdpi.com Although a specific crystal structure for this compound is not available, analysis of related derivatives illustrates the type of data obtained. nih.govresearchgate.netnih.gov

SC-XRD analysis would provide the exact bond lengths and angles of this compound in the crystal lattice. This data is the benchmark for confirming the molecule's covalent framework and for computational modeling studies. The table below presents typical bond parameters expected for the key structural motifs in this compound, based on data from closely related structures. mdpi.comiucr.org

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | C(aryl)-C(aryl) | ~ 1.39 Å |

| Bond Length (Å) | C(aryl)-C(carbinol) | ~ 1.52 Å |

| Bond Length (Å) | C(carbinol)-O(hydroxyl) | ~ 1.43 Å |

| Bond Length (Å) | C(aryl)-O(methoxy) | ~ 1.37 Å |

| Bond Angle (°) | C(aryl)-C(carbinol)-C(aryl) | ~ 112° |

| Bond Angle (°) | C(aryl)-O(methoxy)-C(methyl) | ~ 118° |

| Bond Angle (°) | C(aryl)-C(carbinol)-O(hydroxyl) | ~ 109° |

Beyond simple connectivity, X-ray diffraction reveals the molecule's preferred conformation in the solid state. Of particular interest are the torsional (dihedral) angles, which describe the rotation around single bonds. For this compound, the key torsional angles are those that define the orientation of the two methoxyphenyl rings relative to each other.

Due to steric repulsion between the two ortho-methoxy groups and between the aromatic rings themselves, a planar conformation is highly unlikely. The molecule is expected to adopt a non-planar, propeller-like conformation. The precise dihedral angles between the planes of the aromatic rings and the central C-C-O plane are determined by a balance of steric and electronic effects, as well as intermolecular packing forces in the crystal. iucr.orguky.edu For example, in related structures, the dihedral angles between two aromatic rings attached to a central atom can range significantly, often between 50° and 90°. iucr.orguky.edu

| Torsional Angle Description | Atom Sequence | Expected Angle Range (°) | Significance |

| Phenyl Ring 1 Orientation | O(hydroxyl)-C(carbinol)-C(1)-C(2) | Variable | Defines the orientation of the first phenyl ring relative to the carbinol group. |

| Phenyl Ring 2 Orientation | O(hydroxyl)-C(carbinol)-C(1')-C(2') | Variable | Defines the orientation of the second phenyl ring. |

| Inter-ring Conformation | C(2)-C(1)-C(1')-C(2') | 50° - 90° | Indicates the degree of twisting between the two aromatic rings. |

Mass Spectrometry for Mechanistic Investigations

Mass spectrometry is a powerful tool for probing the intrinsic reactivity and fragmentation pathways of molecules in the gas phase, providing insights into their chemical behavior under energetic conditions.

Under electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), this compound can be readily protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) experiments on this ion reveal characteristic fragmentation patterns. A prominent fragmentation pathway for protonated diarylmethanols involves the loss of a water molecule, leading to the formation of a stable diarylmethyl cation.

For this compound, the fragmentation is likely to be more complex due to the presence of the methoxy groups. These groups can influence the fragmentation pathways through electronic effects and by participating in rearrangement reactions. For instance, the loss of methanol (B129727) or formaldehyde (B43269) from the protonated molecule could be competing fragmentation channels. The fragmentation of related protonated divinyl ketones has been shown to involve cyclization reactions in the gas phase, followed by characteristic losses of neutral molecules. nih.govresearchgate.netacs.org Similar complex rearrangements and cyclizations could be envisaged for protonated this compound, potentially involving the methoxy groups. nih.govacs.org

Table 2: Plausible Fragmentation Pathways for Protonated this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Mechanism | References |

| [M+H]⁺ | H₂O | [M+H-H₂O]⁺ | Dehydration | General for alcohols |

| [M+H]⁺ | CH₃OH | [M+H-CH₃OH]⁺ | Methanol elimination | mdpi.com |

| [M+H]⁺ | C₇H₈O | [M+H-C₇H₈O]⁺ | Loss of methoxyphenol | nih.gov |

Isotopic Labeling Studies for Mechanism Elucidation

To definitively establish fragmentation mechanisms, isotopic labeling studies are indispensable. researchgate.net By selectively replacing specific atoms with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹⁸O for ¹⁶O), the movement of atoms during fragmentation can be traced.

For this compound, deuterium labeling of the hydroxyl proton (OD) would confirm its involvement in the loss of water. Labeling the methyl groups of the methoxy substituents with deuterium (OCD₃) would help to elucidate the mechanisms of methanol or formaldehyde loss. If a cyclization-rearrangement mechanism is operative, the scrambling of deuterium labels between different positions in the fragment ions can provide strong evidence for such complex gas-phase processes. researchgate.net The use of ¹³C labeling in the phenyl rings or the central carbon atom can further clarify the skeletal rearrangements that occur upon collisional activation. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

This compound is a chiral molecule, as the central carbon atom is bonded to four different groups (a hydrogen atom, a hydroxyl group, and two 2-methoxyphenyl groups). Therefore, it can exist as a pair of enantiomers.

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral molecules. mdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores in the molecule.

For 1,1-diarylmethanols, the ECD spectrum is dominated by electronic transitions associated with the aromatic rings. consensus.appnih.gov The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the chiral center and the conformational preferences of the molecule. researchgate.net Theoretical calculations of ECD spectra using time-dependent density functional theory (TD-DFT) can be used in conjunction with experimental data to assign the absolute configuration of the enantiomers of this compound. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into the conformational properties of the molecule.

For this compound, the IR and Raman spectra will exhibit characteristic bands corresponding to the various functional groups present. The O-H stretching vibration of the hydroxyl group will appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The precise position and shape of this band can be indicative of the extent of hydrogen bonding in the sample. The C-H stretching vibrations of the aromatic rings and the methyl groups of the methoxy substituents will be observed in the 2800-3100 cm⁻¹ region.

The "fingerprint" region of the spectra (below 1600 cm⁻¹) will contain a wealth of information about the C-O stretching of the alcohol and ether functionalities, as well as the C=C stretching and various bending vibrations of the aromatic rings. researchgate.netscialert.net A detailed analysis of these vibrational modes, often aided by computational modeling, can provide information about the conformational isomers present in the sample. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2970 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

| C-O (ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O (ether) | Symmetric Stretching | 1020 - 1075 |

Theoretical and Computational Chemistry Studies on Bis 2 Methoxyphenyl Methanol

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations have become an indispensable tool for understanding the electronic and geometric properties of molecules at the atomic level. For a molecule such as Bis(2-methoxyphenyl)methanol, these methods provide insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like diarylmethanols. DFT calculations can predict various properties, including optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the dipole moment.

To illustrate the type of data obtained from DFT calculations on similar systems, the following table presents calculated geometric parameters for low-energy conformers of a related diarylcarbinol, (R)-1.

| Parameter | Conformer 1 | Conformer 2 | Conformer 3 |

| Relative Energy (kcal/mol) | 0.00 | 0.25 | 0.85 |

| Population (%) | 55.4 | 30.1 | 14.5 |

| Dihedral Angle (C1"-C1-C1'-C2') | -75.8° | 64.2° | -176.1° |

This data is for an analogous 1,1-diarylcarbinol and is presented for illustrative purposes.

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic predictions. While computationally more demanding than DFT, they are often used as a benchmark to validate results from less expensive methods.

For a molecule like this compound, high-accuracy ab initio calculations could be employed to determine precise values for properties such as the total electronic energy, ionization potential, and electron affinity. These calculations are particularly important for understanding reaction thermodynamics and kinetics where small energy differences can have a significant impact. Although specific ab initio studies focused solely on this compound were not identified, the principles of these methods are broadly applicable to this class of compounds.

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of the bonds in this compound allows it to adopt various spatial arrangements or conformations. Exploring the conformational landscape to identify the most stable structures (energy minima) is crucial for understanding its chemical behavior.

Computational methods, particularly DFT, are well-suited for this task. A systematic conformational search can be performed by rotating the single bonds, such as the C-C bonds connecting the central carbon to the phenyl rings and the C-O bond of the hydroxyl group. For each generated conformation, a geometry optimization is carried out to find the nearest local energy minimum. The relative energies of these conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution. A study on 1,1-diarylcarbinols highlighted the critical role of identifying the correct ensemble of low-energy conformers to accurately predict their spectroscopic properties.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis

Understanding a chemical reaction requires the characterization of the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is vital for determining the activation energy of the reaction, which governs the reaction rate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. The IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products on the potential energy surface. This confirms that the located transition state indeed connects the desired chemical species. While specific IRC analyses for reactions of this compound were not found in the searched literature, this methodology is standard in computational studies of reaction mechanisms for similar organic molecules.

Solvation Models for Simulating Solution-Phase Reactivity

Many chemical reactions occur in a solvent, and the solvent can have a significant effect on the reaction mechanism and energetics. Computational solvation models are used to simulate the influence of the solvent on the reacting molecules.

There are two main types of solvation models: explicit and implicit. Explicit models treat individual solvent molecules, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM) and the Generalized Born (GB) model, represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally more efficient and are widely used to calculate solvation free energies.

In a study involving a cytochrome c-cyclo researchgate.netaramide complex, where this compound was synthesized for use in the study, the MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method was employed to calculate binding free energies, which includes a term for the solvation free energy. rsc.org This demonstrates the application of such models to systems containing the this compound moiety. The use of implicit solvation models is crucial for accurately predicting reaction pathways and energetics in solution.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the outcomes of chemical reactions where multiple products could be formed. By modeling the transition states of different reaction pathways, chemists can determine the most likely regio- and stereochemical results. While specific DFT studies on reactions involving this compound are not extensively documented in current literature, valuable insights can be drawn from studies on structurally related compounds.

A notable example is the theoretical investigation of the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one, a precursor that shares the key bis(2-methoxyphenyl) motif. nih.gov The Nazarov cyclization is an acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. nih.gov DFT calculations were employed to explore the gas-phase reaction mechanism of the protonated precursor. These studies revealed that the reaction does not simply stop at the initial cyclization product. Instead, it is followed by two sequential 1,2-aryl migrations, which ultimately dictate the final structure of the cyclic product. nih.gov

Crucially, the computational models demonstrated that the 2-methoxy group is not a passive substituent. It actively participates in the reaction mechanism by acting as a proton shuttle, mediating the necessary hydrogen migrations for both the cyclization and subsequent fragmentation steps. nih.gov This catalytic role of the methoxy (B1213986) group was found to lower the activation energy for the cyclization compared to the unsubstituted analogue, dibenzalacetone, a finding that was also confirmed by solution-phase experiments. nih.gov The reaction of the methoxy-substituted compound proceeded at a lower temperature and in a shorter time. nih.gov

These findings underscore the capability of computational methods to:

Elucidate complex, multi-step reaction mechanisms.

Predict the influence of substituents on reaction rates and pathways.

Explain the origins of regio- and stereoselectivity by comparing the activation energies of different transition states.

For reactions involving this compound itself, such as dehydration to form an ether or an alkene, or its use as a starting material for more complex structures, DFT could similarly be used to predict the most favorable outcomes by modeling the energies of potential intermediates and transition states.

Table 1: Comparison of Theoretical and Experimental Findings for Nazarov Cyclization

| Feature | Computational Prediction (DFT) | Experimental Observation | Citation |

| Reaction Pathway | Initial cyclization followed by two 1,2-aryl migrations. | Product structure consistent with aryl migration. | nih.gov |

| Role of Methoxy Group | Acts as an internal catalyst for proton migrations. | Reaction is faster and occurs at lower temperatures than the unsubstituted analog. | nih.gov |

| Product Selectivity | The calculated structure of the final cyclic product after migration is the most stable isomer. | The isolated product matches the predicted isomer. | nih.gov |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

This compound is a conformationally flexible molecule due to the multiple rotatable single bonds connecting the aryl rings to the central carbinol carbon. Molecular Dynamics (MD) simulations offer a powerful computational method to explore the accessible conformations of such molecules and understand how their environment, particularly the solvent, influences their structural preferences. nih.govresearchgate.net

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This approach generates a trajectory of the molecule's dynamic behavior, providing a detailed picture of its conformational landscape. For this compound, an MD simulation would reveal the preferred dihedral angles of the phenyl rings relative to each other and to the hydroxyl group. This allows for the identification of the most stable, low-energy conformers and the energy barriers between them.

The solvent plays a critical role in determining conformational equilibrium. MD simulations can explicitly model solvent molecules (e.g., water, methanol (B129727), chloroform), allowing for a detailed analysis of solute-solvent interactions. dtu.dknih.govresearchgate.net Key solvent effects that can be studied include:

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. The methoxy groups can act as hydrogen bond acceptors. MD simulations can quantify the lifetime and geometry of hydrogen bonds between the solute and different solvents, revealing how these interactions stabilize specific conformations. nih.gov

Dielectric Environment: The polarity of the solvent affects electrostatic interactions within the solute. In polar solvents, conformations with larger dipole moments may be stabilized, while non-polar solvents may favor more compact structures with minimized dipole moments.

Steric and van der Waals Interactions: The "packing" of solvent molecules around the solute can sterically hinder certain conformations while favoring others through favorable van der Waals contacts.

Studies on other flexible molecules have demonstrated the profound impact of the solvent. For example, MD simulations of certain cyclic peptides show a pronounced temperature-dependent conformational flexibility in a non-polar solvent like chloroform, which is much less significant in a more polar solvent like acetonitrile. mdpi.com This was attributed to the solvent's varying ability to compete with and disrupt intramolecular hydrogen bonds. Similarly, simulations of polymer chains in various solvents have shown that conformational preferences (e.g., gauche vs. trans) are highly dependent on the solvent environment. nih.govresearchgate.net

By applying MD simulations to this compound, one could generate a comprehensive understanding of its dynamic behavior in different chemical environments, which is crucial for predicting its reactivity, physical properties, and interactions with other molecules.

Table 2: Hypothetical MD Simulation Plan for this compound

| Parameter | Setting | Rationale |

| Software | GROMACS, AMBER | Standard, well-validated software packages for biomolecular and chemical simulations. |

| Force Field | GAFF, OPLS-AA | General purpose force fields suitable for organic molecules. |

| Solvents | Water, Methanol, Chloroform | To study the effect of polar protic, polar aprotic, and non-polar environments. |

| Simulation Time | 100-500 ns per system | To ensure adequate sampling of conformational space. researchgate.net |

| Analysis | RMSD, Radius of Gyration, Dihedral Angle Distributions, Radial Distribution Functions (RDF) | To quantify conformational stability, compactness, specific structural preferences, and solute-solvent interactions. nih.gov |

Prediction of Spectroscopic Parameters from First Principles

Ab initio (from first principles) quantum chemical calculations provide a method to predict spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, directly from fundamental physical constants and the molecule's electronic structure. acs.orgaip.orgnih.govaip.org These theoretical predictions are invaluable for structure verification, spectral assignment, and understanding the relationship between molecular structure and spectroscopic response.

Predicting NMR Spectra: The chemical shifts (δ) and coupling constants (J) observed in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. DFT is a commonly used method to predict these parameters. The process involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. For flexible molecules, it's important to consider multiple low-energy conformers, as the observed spectrum is a population-weighted average.

Magnetic Shielding Calculation: Using a specialized method like Gauge-Including Atomic Orbitals (GIAO), the magnetic shielding tensor (σ) is calculated for each nucleus (e.g., ¹H, ¹³C) in the optimized structure(s).

Chemical Shift Prediction: The calculated isotropic shielding constant (the average of the diagonal elements of the shielding tensor) is converted to a chemical shift by referencing it against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). δ_sample = σ_TMS - σ_sample

Predicting IR Spectra: IR spectroscopy measures the vibrational modes of a molecule. Theoretical prediction of an IR spectrum involves:

Geometry Optimization: As with NMR predictions, the first step is to find the molecule's minimum energy geometry.

Frequency Calculation: A second derivative calculation (Hessian matrix) is performed at the optimized geometry. This yields the harmonic vibrational frequencies and the corresponding normal modes (the specific atomic motions for each vibration).

Intensity Calculation: The change in the molecular dipole moment during each normal mode vibration is calculated to determine the theoretical intensity of the corresponding IR absorption band.

The resulting list of frequencies and intensities can be plotted to generate a theoretical IR spectrum. While calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and solvent effects, they can be brought into better agreement with experimental data through the use of empirical scaling factors. More advanced methods can also compute anharmonic corrections for higher accuracy. aip.org Machine learning models are also emerging as a powerful tool to predict IR spectra with high fidelity by training on large datasets of computed or experimental spectra. mit.eduarxiv.org

Table 3: Key Theoretical Methods for Spectroscopic Parameter Prediction

| Spectroscopy | Predicted Parameters | Common Computational Method | Basis Set Example |

| NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT (e.g., B3LYP) with GIAO | 6-311+G(2d,p) |

| IR | Vibrational Frequencies (cm⁻¹), Intensities | DFT (e.g., B3LYP) | 6-31G(d) |

Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Properties

Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the structural or physicochemical properties of a set of compounds with a specific activity or property. wikipedia.orgconicet.gov.ar While widely used in drug discovery to predict biological activity, the QSAR/QSPR methodology is equally applicable to predicting non-biological properties, such as solubility, melting point, chromatographic retention time, or performance as a material (e.g., for CO₂ capture). wikipedia.orgscispace.com

A QSAR/QSPR model is a mathematical equation of the form: Property = f(Descriptor₁, Descriptor₂, ..., Descriptorₙ)

The process of building a QSAR model for a non-biological property of this compound and its derivatives would involve several key steps:

Data Set Assembly: A series of molecules related to this compound with varying substituents would be synthesized or selected. The non-biological property of interest (e.g., solubility in a specific solvent, retention factor in HPLC) would be measured experimentally for all compounds in this "training set."

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and properties, and can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices (e.g., connectivity indices), molecular refractivity.

3D: van der Waals surface area, volume, dipole moment, solvent-accessible surface area.

Quantum Chemical: HOMO/LUMO energies, electrostatic potential, partial atomic charges.